molecular formula C14H8N2S4Zn B093245 Zinc 2-mercaptobenzothiazole CAS No. 155-04-4

Zinc 2-mercaptobenzothiazole

Cat. No.: B093245
CAS No.: 155-04-4
M. Wt: 397.9 g/mol
InChI Key: PGNWIWKMXVDXHP-UHFFFAOYSA-L
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Description

Zinc 2-mercaptobenzothiazole is a chemical compound widely used in the rubber industry as a vulcanization accelerator. It is a white to yellow solid at ambient temperatures and has a slight odor. This compound is also utilized as a fungicide .

Preparation Methods

Synthetic Routes and Reaction Conditions: Zinc 2-mercaptobenzothiazole is synthesized by reacting 2-mercaptobenzothiazole with zinc oxide. The reaction typically occurs in an aqueous medium at elevated temperatures. The process involves the formation of a zinc salt of 2-mercaptobenzothiazole, which precipitates out of the solution .

Industrial Production Methods: In industrial settings, the production of this compound involves the high-temperature reaction of aniline, carbon disulfide, and sulfur. The product is then purified by dissolution in a base to remove dissolved organics, followed by re-precipitation using an acid .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, forming disulfides and other oxidized products.

    Reduction: It can be reduced to its thiol form under specific conditions.

    Substitution: The compound can participate in substitution reactions, where the mercapto group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents like sodium borohydride.

    Substitution: Various nucleophiles under appropriate conditions.

Major Products:

Scientific Research Applications

Zinc 2-mercaptobenzothiazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Zinc 2-mercaptobenzothiazole is unique due to its enhanced stability and effectiveness as a vulcanization accelerator compared to its parent compound, 2-mercaptobenzothiazole. Its zinc salt form provides additional benefits in terms of reactivity and application versatility .

Biological Activity

Zinc 2-mercaptobenzothiazole (ZnMBT) is a compound derived from 2-mercaptobenzothiazole (MBT), which has garnered attention due to its diverse biological activities and applications in various fields, including medicine and industrial chemistry. This article delves into the biological activities of ZnMBT, highlighting its antimicrobial, anti-inflammatory, and potential toxicological effects, supported by relevant case studies and research findings.

ZnMBT is primarily used as a biocide and preservative in various industrial applications, including textiles, paints, coatings, and metalworking fluids. Its efficacy as a preservative stems from its ability to inhibit microbial growth, which is critical in prolonging the shelf life of products. The compound was first registered as a pesticide in the United States in 1955 and has been evaluated for its toxicity and environmental impact .

Antimicrobial Activity

ZnMBT exhibits significant antimicrobial properties against a range of pathogens. Research indicates that derivatives of 2-mercaptobenzothiazole have shown effectiveness against bacteria, fungi, and viruses. For instance, studies have reported:

  • Bacterial Inhibition : ZnMBT demonstrated inhibitory effects against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported as low as 5 ppm for certain derivatives .
  • Fungal Activity : Inhibitory activity against fungi such as Aspergillus niger and Candida albicans was observed with MIC values ranging from 50 to 75 ppm .
PathogenMIC (ppm)Activity Type
Escherichia coli5Bacterial Inhibition
Staphylococcus aureus5Bacterial Inhibition
Aspergillus niger50Fungal Inhibition
Candida albicans75Fungal Inhibition

Anti-inflammatory Properties

The anti-inflammatory potential of ZnMBT has also been explored. Compounds derived from MBT have been shown to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways. For example:

  • In Vivo Studies : A study evaluated the anti-inflammatory effects of MBT derivatives using carrageenan-induced paw edema models in rats. Compounds with specific substituents exhibited significant reductions in edema compared to standard anti-inflammatory drugs like ibuprofen .
  • Mechanism of Action : The structure-activity relationship indicates that electron-withdrawing groups on the aromatic ring enhance anti-inflammatory activity, suggesting that modifications can lead to more potent derivatives.

Toxicological Considerations

Despite its beneficial applications, ZnMBT is associated with moderate toxicity. It is classified under Toxicity Category III for acute skin and eye effects . Notably:

  • Acute Toxicity : The reported LD50 for ZnMBT is approximately 7500 mg/kg in animal studies, indicating moderate toxicity levels .
  • Carcinogenic Potential : The parent compound MBT has been classified as a possible human carcinogen (Group C), raising concerns about long-term exposure risks .

Case Studies

  • Industrial Application Study : A study highlighted the use of ZnMBT in metalworking fluids where it effectively reduced microbial contamination without significant adverse effects on human health or the environment .
  • Dermal Sensitization Tests : In guinea pig maximization tests, ZnMBT was found to induce skin sensitization reactions at concentrations as low as 10%, indicating potential allergenic properties that need consideration in product formulations .

Properties

CAS No.

155-04-4

Molecular Formula

C14H8N2S4Zn

Molecular Weight

397.9 g/mol

IUPAC Name

zinc;1,3-benzothiazole-2-thiolate

InChI

InChI=1S/2C7H5NS2.Zn/c2*9-7-8-5-3-1-2-4-6(5)10-7;/h2*1-4H,(H,8,9);/q;;+2/p-2

InChI Key

PGNWIWKMXVDXHP-UHFFFAOYSA-L

SMILES

C1=CC=C2C(=C1)N=C(S2)[S-].C1=CC=C2C(=C1)N=C(S2)[S-].[Zn+2]

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)[S-].C1=CC=C2C(=C1)N=C(S2)[S-].[Zn+2]

boiling_point

Decomposes (NTP, 1992)
Not determinable experimentally by EU Method A.2 (Boiling Temperature) due to overlapping endothermic and exothermic reactions.

Color/Form

LIGHT YELLOW POWDER

density

1.7 AT 25 °C/4 °C

flash_point

392 °F (NTP, 1992)
392 °F
243 °C

melting_point

351 to 358 °F (NTP, 1992)
180.2-181.7 °C
MP: 170-173 °C /Technical mercaptobenzothiazole/
177 - 179 °C
180-182 °C

Key on ui other cas no.

155-04-4

physical_description

NKRA;  Dry Powder
Light yellow solid;  [HSDB] Cream to pale yellow powder;  [MSDSonline]

Pictograms

Irritant; Environmental Hazard

Related CAS

155-04-4 (zinc salt)
2492-26-4 (hydrochloride salt)
26622-66-2 (mercury (+2) salt)
29904-98-1 (cobalt(+2) salt)
32510-27-3 (unspecified copper salt)
4162-43-0 (copper(+2) salt)
7778-70-3 (potassium salt)

solubility

less than 1 mg/mL at 66 °F (NTP, 1992)
In water at 25 °C, 51 mg/L (pH 5), 118 mg/L (pH 7), 900 mg/L (pH 9)
In pure water, 120 mg/L at 24 °C;  in buffered creek water at 24 °C, 190 mg/L (pH 6.5), 230 mg/l (pH 7.5), 260 mg/L (pH 8.5)
Solubility at 25 °C (g/100 mL) in alcohol: 2.0;  ether 1.0;  acetone 10.0;  benzene 1.0;  carbon tetrachloride <0.2;  naphtha <0.5. Moderately soluble in glacial acetic acid. Soluble in alkalies and alkali carbonate solutions
Soluble in dilute caustic soda, alcohol, acetone, benzene, chloroform;  insoluble in water and gasoline.
For more Solubility (Complete) data for 2-MERCAPTOBENZOTHIAZOLE (6 total), please visit the HSDB record page.
0.12 mg/mL at 24 °C
Solubility in water, g/100ml at 20 °C: 0.01 (very poor)

vapor_pressure

0.000464 [mmHg]
2.25X10-8 mm Hg at 20 °C;  <1.9X10-6 mm Hg at 25 °C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Zinc 2-mercaptobenzothiazole
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Zinc 2-mercaptobenzothiazole
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Zinc 2-mercaptobenzothiazole
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Zinc 2-mercaptobenzothiazole
Reactant of Route 6
Zinc 2-mercaptobenzothiazole

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